2,2-Difluorocyclohexan-1-ol
Description
2,2-Difluorocyclohexan-1-ol is a fluorinated cyclohexanol derivative characterized by two fluorine atoms at the 2nd carbon of the cyclohexane ring. Fluorination at the 2nd position introduces significant electron-withdrawing effects, enhancing the acidity of the hydroxyl group and influencing molecular conformation. These features make it valuable in pharmaceuticals and agrochemicals, where fluorine improves metabolic stability and bioavailability .
Properties
IUPAC Name |
2,2-difluorocyclohexan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10F2O/c7-6(8)4-2-1-3-5(6)9/h5,9H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSXZEFJVQNNWLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluorocyclohexan-1-ol can be achieved through various methods. One common approach involves the difluoromethylation of cyclohexanone derivatives. This can be done using difluorocarbene precursors or other difluoromethylating agents under controlled conditions. For instance, the reaction of cyclohexanone with difluorocarbene generated in situ from difluoromethyl triphenylphosphonium bromide and a base can yield 2,2-Difluorocyclohexan-1-ol.
Industrial Production Methods
Industrial production of 2,2-Difluorocyclohexan-1-ol typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
2,2-Difluorocyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,2-Difluorocyclohexanone.
Reduction: Reduction reactions can convert it back to cyclohexanol or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: 2,2-Difluorocyclohexanone.
Reduction: Cyclohexanol or partially reduced intermediates.
Substitution: Various substituted cyclohexanol derivatives depending on the nucleophile used.
Scientific Research Applications
2,2-Difluorocyclohexan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceuticals due to their enhanced metabolic stability and bioavailability.
Industry: It is used in the development of new materials with unique properties, such as increased resistance to degradation and improved performance in harsh environments.
Mechanism of Action
The mechanism of action of 2,2-Difluorocyclohexan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This can lead to inhibition of enzymes or modulation of receptor activity, depending on the specific application. The exact pathways involved can vary based on the context in which the compound is used.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Findings
Electronic Effects: Fluorine substituents at the 2nd position (as in 2,2-Difluorocyclohexan-1-ol) increase the hydroxyl group's acidity compared to non-fluorinated analogs. This enhances reactivity in nucleophilic substitutions . Trifluoromethyl groups (e.g., Compound 16) introduce stronger electron-withdrawing effects, but their bulkiness can hinder synthetic accessibility .
Synthetic Methods: Fluorination often employs reagents like trifluoromethyltrimethylsilane (TFMTMS) and tetrabutylammonium fluoride (TBAF) (e.g., ). Amino-substituted analogs (e.g., rac-(1R,6S)-6-amino-2,2-difluorocyclohexan-1-ol) require protection/deprotection strategies, complicating synthesis .
Applications: Pharmaceuticals: Amino-fluorinated derivatives (e.g., ) are prioritized for drug candidates due to improved pharmacokinetics. Agrochemicals: Fluorinated cyclohexanols enhance pesticide selectivity and environmental safety . Chemical Synthesis: Difluoromethyl and trifluoromethyl analogs serve as intermediates for advanced materials .
Data Tables
Table 1: Physical Properties of Selected Analogs
Biological Activity
2,2-Difluorocyclohexan-1-ol is a fluorinated compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, including its antioxidant, antimicrobial, and enzyme inhibitory activities, supported by relevant research findings and data.
Chemical Structure and Properties
2,2-Difluorocyclohexan-1-ol is characterized by the presence of two fluorine atoms attached to the cyclohexane ring, which significantly influences its chemical reactivity and biological activity. The molecular formula is CHFO.
Antioxidant Activity
Antioxidants play a crucial role in mitigating oxidative stress, which is linked to various diseases. Research has demonstrated that 2,2-Difluorocyclohexan-1-ol exhibits substantial antioxidant properties. The efficacy of this compound was assessed using the DPPH (1,1-Diphenyl-2-Picryl Hydrazyl) assay and Ferric Reducing Antioxidant Power (FRAP) assay.
| Assay | Activity (%) | IC50 (μM) |
|---|---|---|
| DPPH | 84.01% | 20.1 |
| FRAP | 78.2% | N/A |
The results indicate that the compound effectively scavenges free radicals and enhances reducing power, suggesting its potential as a therapeutic agent against oxidative stress-related conditions .
Antimicrobial Activity
The antimicrobial efficacy of 2,2-Difluorocyclohexan-1-ol was evaluated against various pathogens. The compound demonstrated significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Pseudomonas aeruginosa.
| Pathogen | Inhibition Zone (mm) | Comparison (Ampicillin) |
|---|---|---|
| Staphylococcus aureus | 12 | 9 |
| Pseudomonas aeruginosa | 14 | 6 |
These findings suggest that 2,2-Difluorocyclohexan-1-ol may serve as a potent antimicrobial agent, outperforming traditional antibiotics in some cases .
Enzyme Inhibition
The compound's potential as an α-glucosidase inhibitor was investigated through molecular docking studies. This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes management.
The docking studies revealed that 2,2-Difluorocyclohexan-1-ol exhibited significant binding affinity towards α-glucosidase with an estimated binding energy of −8.6 kcal/mol. This indicates its potential as a competitive inhibitor, which could be beneficial in managing postprandial hyperglycemia in diabetic patients .
Case Studies
Several studies have highlighted the biological relevance of fluorinated compounds similar to 2,2-Difluorocyclohexan-1-ol:
- Study on Fluorinated Alcohols : A study published in Bioorganic & Medicinal Chemistry Letters reported that fluorinated alcohols exhibit enhanced bioactivity compared to their non-fluorinated counterparts. The study emphasized the role of fluorine in modulating biological interactions and improving pharmacokinetic properties .
- Antidiabetic Potential : Another research article investigated various fluorinated compounds for their antidiabetic properties. 2,2-Difluorocyclohexan-1-ol was among those showing promising results in inhibiting α-glucosidase activity, reinforcing its potential application in diabetes therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
